4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate
Overview
Description
4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have significant biochemical and physiological effects, making it a promising candidate for further studies.
Mechanism of Action
The mechanism of action of 4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and inhibition of COX-2 can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. Additionally, it has been found to have anticancer properties, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate in lab experiments is its potential as a therapeutic agent. It has been found to have significant biochemical and physiological effects, making it a promising candidate for further studies. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate. One area of research is the development of more efficient synthesis methods to increase the yield of the reaction. Another area of research is the investigation of its mechanism of action to better understand its effects. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including neurodegenerative diseases and cancer.
Scientific Research Applications
4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[4-(1,3-thiazol-2-ylcarbamoyl)phenyl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-2-11(16)18-10-5-3-9(4-6-10)12(17)15-13-14-7-8-19-13/h3-8H,2H2,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZUOPDWHKDRKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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